molecular formula C11H14O2S B2453868 5-Cyclohexylthiophene-2-carboxylic acid CAS No. 1157723-07-3

5-Cyclohexylthiophene-2-carboxylic acid

Cat. No. B2453868
CAS RN: 1157723-07-3
M. Wt: 210.29
InChI Key: BLTOAMGPMKEQFC-UHFFFAOYSA-N
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Description

5-Cyclohexylthiophene-2-carboxylic acid is a compound of Heterocyclic Building Blocks . Its CAS No. is 1157723-07-3, molecular formula is C11H14O2S and its molecular weight is 210.29 g/mol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14O2S/c12-11(13)10-7-6-9(14-10)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,12,13) .

Scientific Research Applications

Cyclocondensation Reactions

  • Cyclocondensation Studies : A study by Dhameliya et al. (2017) explored the cyclocondensation reactions of 2-aminothiophenols with 1,2-biselectrophiles, leading to the formation of benzothiazole-2-carboxylates. This research provides insights into the reactions and mechanisms involving compounds similar to 5-Cyclohexylthiophene-2-carboxylic acid (Dhameliya et al., 2017).

Synthesis and Biological Evaluation

  • Antibacterial Activity : Research by Babu et al. (2016) focused on the synthesis of derivatives of thiophene-based carboxylic acids, which exhibited moderate to good antimicrobial activity, highlighting the potential biological applications of similar compounds (Babu et al., 2016).

Electrosynthesis

  • Electrochemical Synthesis : Mikhailov et al. (1975) developed an electrochemical method for synthesizing 2,5-dihydrothiophene-2-carboxylic acid, a compound related to this compound. This study shows the importance of electrochemistry in the synthesis of thiophene derivatives (Mikhailov et al., 1975).

Photochemistry in Organic Synthesis

  • Photoreleasable Protecting Groups : Research on 2,5-dimethylphenacyl esters by Zabadal et al. (2001) showed their utility as photoremovable protecting groups for carboxylic acids. This has implications for the manipulation of molecules like this compound in organic synthesis (Zabadal et al., 2001).

Polymer Synthesis

  • Polymer Characterization : A study by Lee et al. (2002) on the preparation of terthiophene-3'-carboxylic acid, a structurally related compound, and its polymerization adds to the understanding of the use of thiophene derivatives in polymer science (Lee et al., 2002).

Spasmolytic Activity and Computational Studies

  • Spasmolytic Effects and DFT Calculations : Rasool et al. (2020) synthesized and analyzed the spasmolytic activity of thiophene-based derivatives. Their work provides insights into the medical applications and computational studies of similar compounds (Rasool et al., 2020).

Safety and Hazards

The safety information includes the following hazard statements: H302, H315, H319, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

5-cyclohexylthiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2S/c12-11(13)10-7-6-9(14-10)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLTOAMGPMKEQFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(S2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1157723-07-3
Record name 5-cyclohexylthiophene-2-carboxylic acid
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